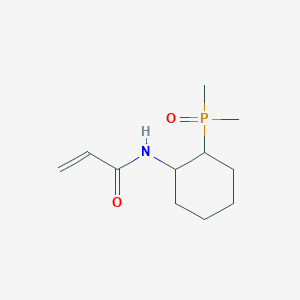
2-(4-fluorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide, also known as JNJ-38431055, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to a class of compounds known as selective androgen receptor modulators (SARMs), which are being developed as an alternative to traditional anabolic steroids for treating a variety of medical conditions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on similar compounds, such as N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, involves their synthesis and structural characterization using IR, MS, and NMR techniques (Gao Yonghong, 2009).
- Studies on compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides have been conducted for their synthesis and identification through elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).
Photoreaction Studies
- Compounds like Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethylphenyl)]propanamide) have been studied for their different photoreactions in various solvents, providing insights into their photochemical properties (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).
Applications in Drug Synthesis and Modification
- Oxazolidinones, a class of antimicrobial agents, including compounds like U-100592 and U-100766, are examples of directed chemical modifications of similar structures for enhanced therapeutic effects (G. Zurenko et al., 1996).
Chemical Reactions and Process Optimization
- Research involving chemoselective acetylation processes for compounds like N-(2-Hydroxyphenyl)acetamide, which is used in antimalarial drug synthesis, focuses on process optimization and kinetics (Deepali B Magadum, G. Yadav, 2018).
Photovoltaic Efficiency and Quantum Studies
- Studies on bioactive analogs, including benzothiazolinone acetamide analogs, focus on their spectroscopic properties, quantum mechanical studies, and potential applications in dye-sensitized solar cells (Y. Mary et al., 2020).
Cancer Research
- Compounds similar to 2-(4-fluorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide have been studied for their anticancer activities, such as 1H-inden-1-one substituted (Heteroaryl)Acetamide Derivatives, indicating their potential in therapeutic applications (A. Karaburun et al., 2018).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c15-11-3-5-12(6-4-11)19-9-13(17)16-10-14(18)7-1-2-8-14/h3-6,18H,1-2,7-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETJDIKKBCUCSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)
![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)

![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)



![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)



![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)